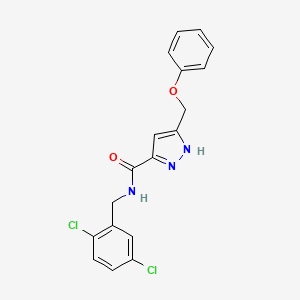
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PNU-159682, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. PNU-159682 belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its anti-cancer properties.
Mechanism of Action
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by selectively inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. Tyrosine kinases are involved in various cellular processes, including cell differentiation, cell division, and cell migration. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have a selective inhibitory effect on tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its selective inhibitory effect on tyrosine kinases, which makes it a promising candidate for the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine also has a low toxicity profile, which makes it suitable for further research and development. However, one of the limitations of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine. One potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity. Another potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the treatment of other diseases that are characterized by abnormal tyrosine kinase activity, such as autoimmune diseases and inflammatory disorders. Further research is needed to explore these potential applications of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine.
Synthesis Methods
The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-butylphenylhydrazine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The resulting intermediate is then reacted with 2,6-difluorobenzonitrile to obtain the final product. The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been optimized for high yield and purity, making it suitable for further research and development.
Scientific Research Applications
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
4-N-(4-butylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-4-5-12-6-8-13(9-7-12)18-14-10-11(2)17-15(16)19-14/h6-10H,3-5H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQZQWUCKCAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)


![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)